Product packaging for Ethyl 4-oxo-4H-quinolizine-3-carboxylate(Cat. No.:CAS No. 88612-71-9)

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B015733
CAS No.: 88612-71-9
M. Wt: 217.22 g/mol
InChI Key: GBDJVIYRDRPISB-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry

Nitrogen-containing heterocycles are organic compounds featuring a ring structure composed of atoms of at least two different elements, including at least one nitrogen atom. These compounds are of paramount importance in the fields of medicinal and organic chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence is underscored by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, making them highly privileged structures in drug design. openmedicinalchemistryjournal.comrsc.org

The significance of these compounds stems from their diverse biological activities and their ability to mimic natural products and endogenous metabolites. openmedicinalchemistryjournal.com The presence of nitrogen atoms in the heterocyclic ring often imparts unique physicochemical properties, such as the ability to form hydrogen bonds, which can lead to stronger interactions with biological targets like DNA and proteins. rsc.orgmdpi.com This makes them crucial scaffolds in the development of a wide array of therapeutic agents, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal drugs. mdpi.com Prominent examples of nitrogen-containing heterocycles in medicine include quinoline (B57606), found in the antimalarial drug chloroquine, and the core structures of many alkaloids, vitamins, and antibiotics. mdpi.comijsrtjournal.com

Overview of 4H-Quinolizine Derivatives and Their Research Context

The 4H-quinolizine is a heterocyclic compound with the chemical formula C₉H₉N. wikipedia.org While the parent 4H-quinolizine is of theoretical interest, its derivatives, particularly the more stable 4-oxo-4H-quinolizine structures (also known as 4H-quinolizin-4-ones), have garnered significant attention in chemical research. wikipedia.orgresearchgate.net These derivatives are characterized by a bicyclic system with a nitrogen atom at the bridgehead. wikipedia.org

Research into 4H-quinolizine derivatives has revealed a broad spectrum of potential biological activities. Various derivatives of the quinolizinone core have been investigated for their potential as antiviral, antibacterial, anti-allergic, anti-ulcer, and anticancer agents. researchgate.net The versatility of the quinolizine scaffold allows for structural modifications at various positions, enabling the synthesis of a wide range of compounds with diverse properties. researchgate.net The purification and structural determination of these derivatives are commonly achieved using techniques such as chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net

Rationale for Investigating Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its Derivatives

Role as a Fundamental Scaffold in Quinolizine Chemistry

This compound serves as a key intermediate and a fundamental building block in the synthesis of more complex quinolizine derivatives. Its structure incorporates the stable 4-oxo-4H-quinolizine core with an ethyl carboxylate group at the 3-position, providing a reactive site for further chemical modifications. This makes it an important starting material for creating libraries of novel compounds with potentially interesting biological activities. The synthesis of this scaffold and its derivatives is an active area of research, with various methods being developed to construct the quinolizine ring system. researchgate.netresearchgate.net

Emerging Research Applications of 4-oxo-4H-quinolizine-3-carboxylic Acid Derivatives

Derivatives of 4-oxo-4H-quinolizine-3-carboxylic acid, which can be obtained from the hydrolysis of the corresponding ethyl ester, have shown promise in several research applications. One notable area is their use as selective fluorescent indicators for magnesium ions (Mg²⁺). acs.org Certain 4-oxo-4H-quinolizine-3-carboxylates exhibit a strong fluorescent response to Mg²⁺ but not to calcium ions (Ca²⁺), which often interferes with Mg²⁺ measurements. acs.org

Furthermore, the 4-oxo-4H-quinolizine-3-carboxylic acid moiety has been explored as a scaffold for designing potential therapeutic agents. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against HIV integrase, a crucial enzyme for HIV replication. nih.govnih.gov Although the specific derivatives synthesized in one study did not show significant inhibitory activity, the research highlights the ongoing interest in this scaffold for drug discovery. nih.gov The core structure's ability to chelate metal ions is a key feature being explored in the design of these potential inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B015733 Ethyl 4-oxo-4H-quinolizine-3-carboxylate CAS No. 88612-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJVIYRDRPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404912
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88612-71-9
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 4 Oxo 4h Quinolizine 3 Carboxylate

Historical and Classical Approaches to 4H-Quinolizine Synthesis

The foundational methods for constructing the 4H-quinolizine core have relied on key cyclization reactions, often involving readily available pyridine (B92270) derivatives.

A cornerstone in the synthesis of 4-oxo-4H-quinolizine systems is the use of alkyl 2-pyridylacetates as key building blocks. These compounds contain the pre-formed pyridine ring and a reactive side chain amenable to cyclization. For instance, the cyclization of ethyl 2-(2-pyridyl)acetate with other reagents is a common strategy. researchgate.net The methylene (B1212753) group adjacent to the pyridine ring is sufficiently acidic to participate in condensation reactions, leading to the formation of the second ring of the quinolizine system.

A variety of derivatives of ethyl 2-(2-pyridylacetate) have been synthesized and utilized in the preparation of diverse heterocyclic systems, showcasing the versatility of this precursor in organic synthesis. mdpi.com

Ethoxymethylene compounds, such as diethyl ethoxymethylenemalonate, are valuable reagents in the synthesis of quinolizine derivatives. These reagents provide a three-carbon chain that can react with a pyridine derivative to form the quinolizine nucleus. This approach is analogous to the well-known Gould-Jacobs reaction for quinoline (B57606) synthesis. mdpi.comorgsyn.org The reaction typically involves the initial substitution of the ethoxy group by the nucleophilic nitrogen of a pyridine precursor, followed by a thermal or acid-catalyzed cyclization. researchgate.netresearchgate.net

Ketene (B1206846) dithioacetals have also emerged as versatile intermediates in the synthesis of 4H-quinolizine derivatives. researchgate.netdoubtnut.com For example, the condensation of a 2-pyridyl derivative with methyl-bis(methylsulfanyl)methylene-cyanoacetate can yield a 3-cyano-4-oxo-4H-quinolizine. researchgate.net The utility of ketene dithioacetals lies in their ability to act as electrophilic species, reacting with a wide range of nucleophiles to construct various heterocyclic frameworks. researchgate.netshaalaa.com

Reagent TypeExample ReagentRole in Synthesis
Ethoxymethylene CompoundDiethyl ethoxymethylenemalonateProvides a three-carbon unit for cyclization with a pyridine derivative.
Ketene DithioacetalMethyl-bis(methylsulfanyl)methylene-cyanoacetateActs as an electrophile to react with a nucleophilic pyridine precursor.

Targeted Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

More direct and efficient methods have been developed for the specific synthesis of this compound and its derivatives, often focusing on improving yields and simplifying reaction procedures.

While not always the most direct route, 2-methylpyridine (B31789) (2-picoline) can serve as a fundamental starting material for the synthesis of the necessary precursors for this compound. The methyl group of 2-picoline can be functionalized to introduce the acetate (B1210297) side chain required for cyclization. wikipedia.org For instance, oxidation of the methyl group to a carboxylic acid, followed by esterification, can provide an intermediate that is then further elaborated. wikipedia.org Alternatively, deprotonation of the methyl group with a strong base allows for the introduction of various electrophiles. wikipedia.org

The synthesis of 2-methylpyridine itself can be achieved through the condensation of acetaldehyde (B116499) and ammonia (B1221849) over a catalyst. wikipedia.org A notable synthesis of 5-ethyl-2-methylpyridine (B142974) involves the reaction of paraldehyde (B1678423) with aqueous ammonia. orgsyn.orgwikipedia.org This highlights the industrial availability of simple pyridine derivatives that can, in principle, be converted to more complex structures like this compound.

While a specific one-pot synthesis for the 3-carboxylate isomer is not extensively documented in readily available literature, the principles of these one-pot reactions, such as tandem condensation-cyclization sequences, are applicable to the synthesis of the broader family of quinolizine derivatives. nih.gov

Synthetic ApproachKey FeaturesStarting Materials (Example)Product (Example)
One-Pot Stobbe Condensation/CyclizationCombines multiple steps, avoids intermediate isolation.2-Pyridinecarbaldehyde, Diethyl succinateEthyl 4-oxo-4H-quinolizine-2-carboxylate researchgate.netresearchgate.net

A specific and powerful method for the construction of the 4-oxo-4H-quinolizine-3-carboxylate system involves the reaction of an enamine precursor, such as ethyl α-(dimethylaminomethylene)-2-pyridineacetate, with an acid anhydride (B1165640). The enamine, which can be prepared from the corresponding 2-pyridineacetate, acts as a nucleophile. researchgate.net

The reaction with an acid anhydride, like acetic anhydride, proceeds via acylation of the enamine followed by an intramolecular cyclization to form the quinolizine ring system. doubtnut.comsigmaaldrich.com This type of reaction is a common strategy in heterocyclic synthesis, where the acid anhydride serves as a one-carbon unit for the ring closure. The use of a basic catalyst, such as pyridine or triethylamine, can facilitate the reaction. sigmaaldrich.comsemanticscholar.org The work of T. Kappe and colleagues has significantly contributed to the understanding of cyclization reactions leading to quinolizine and related heterocyclic systems. researchgate.net

Synthetic Routes to Key Intermediates

The efficient synthesis of the quinolizine core relies on the availability of crucial intermediates. These precursors are often prepared through multi-step sequences that build the necessary functionality for subsequent cyclization and derivatization reactions.

A primary route to introducing an amino group at the C1 position of the quinolizine ring involves a classic nitration-reduction sequence. The process begins with the electrophilic nitration of the parent this compound. The 4-oxo-4H-quinolizinyl system's reactivity with electrophiles typically directs substitution to the C1 and C3 positions. uni-lj.si

The initial step yields Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. chemimpex.com This nitro-substituted intermediate is a versatile compound in its own right, serving as a building block for various pharmaceuticals and agrochemicals due to the reactivity conferred by the nitro and carboxylate groups. chemimpex.com

Subsequent reduction of the nitro group affords the target amine, Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate. This transformation is typically achieved using standard reducing agents, such as tin(II) chloride in an acidic medium or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). The resulting amino group provides a handle for a wide array of further functionalizations, including diazotization and coupling reactions, to generate diverse derivatives. uni-lj.si

An alternative and fundamental approach to constructing the core of the quinolizine system involves building the pyridone ring from acyclic or non-nitrogenous heterocyclic precursors. One such strategy is the conversion of pyran-4-ones (γ-pyrones) into 4-oxo-1,4-dihydropyridines.

Pyran-4-ones can be synthesized from various starting materials, such as 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). wisconsin.edu Multi-component reactions are also common, for instance, the one-pot condensation of an aldehyde, a β-ketoester, and a compound with an active methylene group like malononitrile, which can yield highly substituted 4H-pyran derivatives. nih.gov

The key transformation in this strategy is the aminolysis of the pyran-4-one intermediate. In this reaction, the ring oxygen atom of the pyran-4-one is displaced by a nitrogen atom from an amine, such as ammonia or a primary amine, to form the corresponding pyridone or N-substituted pyridone ring. This reaction effectively converts a pyran into a pyridine derivative, laying the foundation for the bicyclic quinolizine structure. This method is a cornerstone in the synthesis of N-heterocycles, providing access to the 1,4-dihydropyridine (B1200194) core that is central to the quinolizine-4-one scaffold. wjpmr.com

Advanced Synthetic Transformations in the Quinolizine Scaffold

Once the basic quinolizine skeleton is assembled, its utility can be greatly expanded through advanced synthetic transformations. These methods allow for precise and selective functionalization of the heterocyclic core, enabling the creation of libraries of compounds for structure-activity relationship studies.

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the quinolizine scaffold, catalytic photoredox C-H arylation offers a mild and efficient method for introducing aryl and heteroaryl moieties at specific positions, such as C3. This technique avoids the need for pre-functionalized starting materials, like halogenated quinolizines. nih.gov

In a typical photoredox cycle for C-H arylation, a photocatalyst, such as an iridium complex like Ir(ppy)₃, is excited by visible light. acs.orgacs.org The excited catalyst can then engage with an arylating agent, often an aryl halide or a hypervalent iodine(III) ylide, to generate an aryl radical through a single electron transfer (SET) process. acs.orgrsc.org This highly reactive aryl radical can then add to the electron-rich quinolizine ring. Subsequent steps involving deprotonation and oxidation complete the catalytic cycle, yielding the 3-heteroaryl substituted product and regenerating the photocatalyst. acs.org This method is valued for its broad substrate scope and tolerance of various functional groups. nih.govrsc.org

A robust and widely used strategy for functionalizing the quinolizine ring, which is a type of bicyclic 2-pyridone, is a two-step sequence involving regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction. acs.org This approach provides a reliable pathway to arylated and heteroarylated quinolizones.

The first step, regioselective halogenation, allows for the precise installation of a halogen atom (Br or I) at a specific position on the ring. acs.orgnih.gov For instance, dihydrothiazolo-fused 2-pyridones can be selectively brominated at the 6-position and iodinated at the 8-position. acs.org This selectivity is crucial for controlling the outcome of the subsequent coupling step.

The second step is the Suzuki-Miyaura coupling, which pairs the halogenated quinolizone with a boronic acid or boronate ester in the presence of a palladium catalyst. acs.orgnih.gov This reaction forms a new carbon-carbon bond, attaching the aryl or heteroaryl group from the boronic acid to the quinolizine core. The reaction conditions can be tuned to achieve selective coupling at different positions if a dihalogenated substrate is used. acs.org For example, in a 6-bromo-8-iodo-substituted pyridone, coupling can often be directed to the more reactive iodo-position first. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Bicyclic 2-Pyridones

Entry Halogenated Substrate Boronic Acid Catalyst/Conditions Product Yield Reference
1 6-Iodo-2-pyridone analogue Phenylboronic acid Pd(OAc)₂, Microwave 6-Phenyl-2-pyridone analogue 83% acs.org

This table presents data adapted from studies on related bicyclic 2-pyridone systems, illustrating the general effectiveness of the methodology.

Building further complexity onto the quinolizine framework can be achieved by forming additional fused rings through intramolecular cyclization reactions. An intramolecular nucleophilic displacement involves a nucleophile and an electrophile tethered within the same molecule, which react to form a new ring.

In a suitably functionalized quinolizine derivative, a nucleophilic group (e.g., an amine or thiol) attached to a side chain can attack an electrophilic center on the quinolizine ring or another part of the side chain. For example, a precursor bearing a bromoalkane tether could undergo cyclization where a ring nitrogen or another nucleophilic atom displaces the bromide, creating a new fused heterocyclic ring system. Such tandem reactions, which can involve nucleophilic substitution and subsequent intramolecular steps, provide efficient pathways to complex polycyclic structures from relatively simple starting materials. acs.org This strategy is a powerful method for generating novel, three-dimensional molecular architectures based on the core quinolizine scaffold.

Chemical Reactivity and Derivatization of Ethyl 4 Oxo 4h Quinolizine 3 Carboxylate

Functional Group Transformations on the Quinolizine Ring System

The quinolizine ring system of ethyl 4-oxo-4H-quinolizine-3-carboxylate is amenable to various functional group transformations, allowing for the introduction of diverse chemical moieties to alter its properties.

Introduction of Sulfonyl Chloride and Acyl Chloride Moieties

The introduction of sulfonyl chloride and acyl chloride groups onto the quinolizine ring system is a key strategy for creating new derivatives. This is typically achieved by first introducing an amino group onto the quinolizine ring. For instance, nitration of this compound, followed by reduction, yields the key intermediate, ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate. nih.gov This amino derivative can then react with various sulfonyl chlorides or acyl chlorides in the presence of a base like pyridine (B92270). nih.gov This reaction results in the formation of sulfonamide and carboxamide linkages, respectively, at the C-1 position of the quinolizine ring. nih.gov

These transformations are significant as they allow for the incorporation of a wide array of substituents, which can influence the molecule's biological activity. The general scheme for these reactions is depicted below:

Scheme 1: Synthesis of Sulfonamido and Carboxylamido Quinolizine Derivatives

Generated code

Modifications at the C-1 Position with Bulky Groups (e.g., Aryl Sulfonamido, Aryl Carboxylamido, Benzimidazole (B57391), Benzothiazole)

The C-1 position of the this compound is a focal point for introducing bulky and structurally diverse groups, which can significantly impact the molecule's properties.

Aryl Sulfonamido and Aryl Carboxylamido Groups: As an extension of the reactions described in the previous section, the use of various aryl sulfonyl chlorides and aryl acyl chlorides leads to the formation of derivatives with bulky aryl sulfonamido and aryl carboxylamido substituents at the C-1 position. nih.gov

Benzimidazole and Benzothiazole (B30560) Moieties: The synthesis of benzimidazole and benzothiazole-substituted quinolizines has also been reported. nih.govresearchgate.net For example, the reaction of this compound with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) can generate a reactive intermediate that, upon reaction with 2-aminothiophenol, leads to the formation of a 1-(benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid derivative after hydrolysis. nih.gov A similar strategy can be employed to introduce benzimidazole groups. nih.gov These heterocyclic moieties are known to be present in many biologically active compounds.

Table 1: Examples of C-1 Substituted this compound Derivatives

Substituent at C-1 Precursor Reagents Reference
Aryl Sulfonamido Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate, Aryl sulfonyl chloride nih.gov
Aryl Carboxylamido Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate, Aryl acyl chloride nih.gov
Benzimidazole This compound, o-phenylenediamine nih.govresearchgate.net
Benzothiazole This compound, 2-aminothiophenol nih.govresearchgate.net

Alkylation Reactions at the N-position of the Quinolone Ring

The nitrogen atom within the quinolone ring system can undergo alkylation. While specific examples for this compound are not detailed in the provided context, the general reactivity of related quinolone systems suggests this possibility. For instance, in quinolone structures, the nitrogen can be alkylated using various alkyl halides. This modification can influence the electronic properties and steric hindrance around the nitrogen atom, potentially affecting the compound's biological interactions.

Cyclization and Ring-Fusion Reactions Involving this compound

The reactivity of this compound extends to its participation in cyclization and ring-fusion reactions, leading to the formation of more complex, polycyclic systems.

Synthesis of Quinolizino[3,2-a]quinolizine Derivatives

The synthesis of quinolizino[3,2-a]quinolizine derivatives has been achieved, although the specific involvement of this compound as a direct starting material is not explicitly detailed in the provided search results. However, related quinolizine structures are used in such syntheses. For example, a method for synthesizing methyl 3-cyano-2-methylsulfanyl-4-oxo-4H-quinolizine-1-carboxylate involves the reaction of methyl 2-pyridylacetate. nii.ac.jp This highlights the general synthetic strategies employed to build up the quinolizine core, which can then be further elaborated into more complex fused systems like quinolizino[3,2-a]quinolizines.

Formation of 4-oxo-4H-quino[2,3,4-i,j]researchgate.netmsu.edubenoxazine-5-carboxylic Acid Derivatives

The synthesis of 4-oxo-4H-quino[2,3,4-i,j] researchgate.netmsu.edubenoxazine-5-carboxylic acid derivatives represents a significant ring-fusion reaction. While the provided information does not directly start from this compound, it outlines the synthesis of a related class of compounds where a quinolone carboxylate is cyclized to form a benoxazine ring system. msu.edu For example, ethyl 1,2-difluoro-4-oxo-4H-quino[2,3,4-i,j] researchgate.netmsu.edubenoxazine-5-carboxylate is synthesized through the intramolecular cyclization of a precursor using sodium hydride. msu.edu Saponification of this ester then yields the corresponding carboxylic acid. msu.edu This demonstrates a powerful strategy for constructing complex, fused heterocyclic systems from quinolone-based starting materials.

Hydrolysis Reactions of Ethyl Ester Functionalities

The ethyl ester group at the 3-position of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a fundamental step in the synthesis of various 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, which are explored for different applications. nih.govnih.gov The hydrolysis is typically carried out under either acidic or basic conditions.

For instance, the conversion of related ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates to their carboxylic acids has been documented using acidic conditions, such as treatment with hydrochloric acid. google.com Basic hydrolysis is also an effective method. The process involves heating the ethyl ester in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification to protonate the resulting carboxylate salt and precipitate the carboxylic acid. This hydrolysis is a key step to produce the final active compounds in many synthetic sequences. google.comnih.gov The resulting 4-oxo-4H-quinolizine-3-carboxylic acids are valuable as fluorophores for detecting metal ions like Mg²⁺. acs.orgacs.org

Table 2: Typical Conditions for Ester Hydrolysis
ConditionReagentsGeneral Procedure
Acidic Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)The ester is heated in an aqueous solution of the acid.
Basic Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)The ester is refluxed with the base in a solvent like ethanol/water, followed by neutralization with acid.

Applications in Biological and Medicinal Chemistry Research

Exploration as Fluorescent Probes and Indicators

The 4-oxo-4H-quinolizine-3-carboxylate framework serves as an excellent fluorophore, exhibiting significant changes in its fluorescent properties upon complexation with specific metal ions. This characteristic has been harnessed to develop highly selective and efficient fluorescent indicators for biological applications.

Researchers have successfully synthesized a series of substituted 4-oxo-4H-quinolizine-3-carboxylic acids and evaluated their fluorescent response to the biologically crucial divalent cations, magnesium (Mg²⁺) and calcium (Ca²⁺). nih.govacs.org These studies revealed that 4-oxo-4H-quinolizine-3-carboxylates are exceptional fluorophores that exhibit a strong and selective fluorescent response to Mg²⁺. nih.govacs.org This selectivity is a critical feature, as interference from Ca²⁺ is a common problem with many previously developed Mg²⁺ indicators. nih.govacs.org

The development of these compounds has led to the first ratiometric fluorescent indicators that are selective for Mg²⁺. nih.govacs.org The dissociation constants (Kd) for these fluorophores are approximately 1.0 mM, which is highly suitable for biological applications as it aligns with the typical range of intracellular Mg²⁺ concentrations. nih.govacs.org

The favorable characteristics of 4-oxo-4H-quinolizine-3-carboxylic acid-based probes, particularly their selectivity and appropriate dissociation constants, make them well-suited for measuring and imaging intracellular Mg²⁺. nih.govacs.org Magnesium is the most abundant divalent cation in cells, with free intracellular concentrations typically ranging from 0.5 to 1.2 mM, and it plays a vital role in numerous fundamental biological processes, including DNA synthesis and enzymatic activity. nih.gov

Derivatives of the quinolizine core have been incorporated into more complex probe designs, such as activatable BODIPY probes, to enhance their utility for cellular imaging. nih.gov These sophisticated probes leverage the effective and selective Mg²⁺ chelation by the quinolizine moiety to produce a significant fluorescence amplification, enabling the imaging of free intracellular Mg²⁺ ions in living cells and tissues. nih.gov This allows for the investigation of Mg²⁺ storage, concentration, and homeostasis in both healthy and diseased states. nih.gov

A key advantage of fluorescent indicators based on the 4-oxo-4H-quinolizine-3-carboxylic acid moiety is their enhanced selectivity for Mg²⁺ over Ca²⁺. ed.ac.uk This is a significant improvement compared to other chelating groups, such as APTRA (o-aminophenol-N,N,O-triacetic acid), which often suffer from interference by calcium ions. acs.orged.ac.uk While a variety of fluorescent indicators for Ca²⁺ exist, such as Fura-2, Fluo-3, and various genetically encoded indicators like GCaMPs, the development of selective Mg²⁺ probes has been more challenging. nih.govnih.gov The quinolizine-based indicators help fill this gap by providing a reliable tool to specifically monitor Mg²⁺ dynamics without cross-reactivity with the often-larger and more rapid changes in intracellular Ca²⁺ concentrations. nih.govacs.org

The table below summarizes the key properties of a quinolizine-based Mg²⁺ probe compared to other common divalent cation indicators.

Indicator TypeTarget IonKey AdvantageCommon Limitation
4-oxo-4H-quinolizine-3-carboxylates Mg²⁺High selectivity over Ca²⁺ nih.govacs.orgLimited commercial availability
APTRA-based dyes (e.g., Mag-Fura-2) Mg²⁺Commercially availableLower selectivity, potential Ca²⁺ interference ed.ac.uk
Fura-2, Fluo-3, Cal-520 Ca²⁺High sensitivity and dynamic range for Ca²⁺ nih.govDo not selectively measure Mg²⁺
GCaMPs Ca²⁺Genetically targetableSlower kinetics compared to synthetic dyes nih.gov

Development of Anti-HIV Agents

The ability of the 4-oxo-4H-quinolizine-3-carboxylic acid scaffold to chelate divalent metal ions, particularly Mg²⁺, has also made it an attractive candidate for the development of inhibitors targeting viral enzymes that depend on such ions for their activity.

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus and is an important target for antiretroviral therapy. nih.gov This enzyme requires divalent metal ions, like Mg²⁺, in its active site to function. nih.gov Aryl diketoacids are a known class of HIV integrase inhibitors that work by chelating these metal cofactors. nih.gov

Based on this mechanism and the known Mg²⁺-binding capability of the 4-oxo-4H-quinolizine-3-carboxylic acid unit, researchers have designed and synthesized a variety of derivatives as potential HIV-1 integrase inhibitors. nih.govnih.gov These derivatives often incorporate additional functional groups, such as sulfamido, carboxylamido, benzimidazole (B57391), and benzothiazole (B30560) substituents, to explore interactions with the enzyme's active site. nih.govnih.gov The core quinolizine structure is intended to act as a bioisostere of the diketoacid pharmacophore, mimicking its ability to sequester the essential Mg²⁺ ions. nih.gov

Following the synthesis of various 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, their activity against HIV integrase was evaluated. nih.gov In one study, a series of derivatives with sulfonoamido, carboxylamido, benzimidazole, and benzothiazole groups were synthesized and tested. nih.gov The results from the screening of these specific compounds showed that, despite their ability to bind Mg²⁺, they did not exhibit significant anti-HIV integrase activity in the assays performed. nih.gov

The table below shows the inhibitory activity data for a selection of these synthesized compounds.

Compound IDR Group% Inhibition at 50 µg/mL
8a 4-Methylphenylsulfonamido< 50%
8b 4-Chlorophenylsulfonamido< 50%
9a Phenylcarboxamido< 50%
9b 4-Chlorophenylcarboxamido< 50%
12a Benzimidazol-2-yl< 50%
14a Benzothiazol-2-yl< 50%
Data sourced from Molecules 2009, 14(2), 868-883. nih.govresearchgate.net

These initial structure-activity relationship (SAR) studies suggest that while the 4-oxo-quinolizine-3-carboxylic acid scaffold possesses the necessary metal-chelating feature, this alone is not sufficient for potent integrase inhibition. nih.gov The researchers hypothesized that the low activity might be due to the specific chelating geometry of the synthesized compounds, which may only be suitable for binding a single metal ion, whereas more effective inhibitors often coordinate two metal ions in the integrase active site. nih.gov Further structural modifications would be necessary to optimize the scaffold for effective anti-HIV activity.

Binding Ability to Divalent Cofactors (Mg2+) in the Integrase Active Site

The functionality of HIV integrase, an essential enzyme for viral replication, is dependent on the presence of divalent metal ions, typically Mg2+, within its active site. Quinolone-3-carboxylic acid derivatives have been investigated as HIV integrase inhibitors, with docking studies suggesting their binding modes are similar to known inhibitors. researchgate.net A key mechanism for this inhibition is believed to be the chelation of these metal ions. nih.gov

Research into 4-oxo-4H-quinolizine-3-carboxylic acids has demonstrated their capability as excellent fluorophores that exhibit a pronounced fluorescent response specifically upon complexation with Mg2+. nih.gov A significant finding is their selectivity for Mg2+ over Ca2+, a common interfering ion in biological systems. nih.gov The dissociation constants for these fluorophores are approximately 1.0 mM, which is in the same order of magnitude as typical intracellular Mg2+ concentrations. nih.gov This inherent ability to selectively bind Mg2+ is fundamental to their potential role in disrupting the metallic cofactor arrangement in enzyme active sites like that of HIV integrase.

Role of Aromatic and Hydrophobic Domains in Selectivity

The selectivity and potency of quinoline-based compounds are heavily influenced by their structural characteristics, particularly the nature and position of substituents on the quinoline (B57606) ring. researchgate.net The introduction of various moieties at different positions can alter the molecule's lipophilicity and its ability to bind with biological targets such as DNA or specific enzymes. For instance, in the context of antibacterial quinolones, the presence of a bromine on the quinoline ring and the absence of substitutions on a phenyl side chain were found to be beneficial for activity. This highlights how modifications to the aromatic and potentially hydrophobic domains of the molecule are crucial in defining its biological efficacy.

Investigation of Related Quinolone-3-carboxylic Acid Derivatives as Antibacterials with HIV Inhibitory Properties

The quinolone scaffold is a well-established pharmacophore in antibacterial agents, famously represented by the fluoroquinolone class of antibiotics. orientjchem.org These compounds traditionally target bacterial DNA topoisomerases. nih.gov Concurrently, research has demonstrated that quinolone-3-carboxylic acids also possess anti-HIV activity. nih.gov A series of new quinolone-3-carboxylic acids with a hydroxyl group at the C-5 position showed activity against HIV-1, with the most active compound exhibiting an EC50 value of 0.13 μM. nih.gov This dual activity presents an opportunity for developing broad-spectrum agents. For example, novel 1-trifluoromethyl-4-quinolone derivatives have been synthesized and evaluated for their antibacterial activity. scilit.com The development of hybrids incorporating the quinoline structure is a promising strategy for creating new antimicrobial drugs. nih.gov

Other Potential Biological Activities of Quinolizine Class Compounds

The quinoline heterocyclic system is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govbenthamscience.comwisdomlib.orgbenthamdirect.combenthamdirect.com

Antimicrobial Properties

Quinolines and their derivatives are recognized for their potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. nih.govbiointerfaceresearch.comresearchgate.net The antimicrobial action of thiosemicarbazone derivatives, for instance, is thought to involve the inhibition of essential bacterial enzymes involved in DNA synthesis. ashdin.com Hybrid compounds linking quinoline with other pharmacophores have shown significant efficacy; one such hybrid demonstrated potent anti-staphylococcal activity with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL and was also effective against Mycobacterium tuberculosis. nih.gov Another study found that certain quinoline-based hydroxyimidazolium hybrids had remarkable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL). nih.gov

Antimicrobial Activity of Selected Quinolone/Quinolizine Derivatives

Compound ClassTarget OrganismReported ActivitySource
Quinolone-3-carboxylic acid derivativeHIV-1EC50 of 0.13 μM (most active compound) nih.gov
Quinolone-based hydroxyimidazolium hybrid (7h)Staphylococcus aureusMIC of 2 µg/mL nih.gov
Quinolone-based hydroxyimidazolium hybrid (7b)Mycobacterium tuberculosis H37RvMIC of 10 µg/mL nih.gov
Quinolone-based hydroxyimidazolium hybrids (7c-d)Cryptococcus neoformansMIC of 15.6 µg/mL nih.gov
Quinolone derivative (11)S. aureusMIC of 6.25 µg/ml biointerfaceresearch.com

Anti-inflammatory Properties

Quinoline derivatives have been explored as a source of anti-inflammatory agents. researchgate.net Studies have shown that these compounds can produce significant anti-inflammatory effects, in some cases comparable to reference drugs like diclofenac and celecoxib. nih.gov The mechanism of action for some synthetic quinolines is suggested to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Molecular docking studies have supported this by showing that certain quinoline derivatives can occupy the COX-2 active site. nih.gov Other research has investigated quinoline derivatives for their ability to reduce inflammation associated with treatments like methotrexate, where they have shown the ability to minimize inflammatory infiltration in tissues. nih.gov

Anticancer Properties

The quinoline scaffold is a privileged structure in the development of anticancer drugs. nih.gov Derivatives have shown potent activity against various cancer cell lines through diverse mechanisms of action. scirp.org These mechanisms include the inhibition of tubulin polymerization, disruption of cell migration, induction of apoptosis, and inhibition of angiogenesis. scirp.org The anticancer potential of quinoline-based compounds has been demonstrated in numerous studies, with some derivatives exhibiting moderate to strong growth inhibition on cancer cell lines. scirp.org The structural diversity achievable with the quinoline core allows for the targeting of specific cancer-related enzymes and signaling pathways.

Cannabinoid Receptor Ligands Based on Related Scaffolds

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has emerged as a key pharmacophore in the development of selective CB2 receptor agonists. nih.govsemanticscholar.orgnih.gov These compounds are of significant interest in medicinal chemistry due to the therapeutic potential of CB2 receptor modulation in a variety of pathological conditions.

Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to understand how different chemical modifications influence their affinity and selectivity for cannabinoid receptors. nih.govmdpi.com These studies have revealed several key structural features that are crucial for high CB2 receptor affinity and selectivity over the CB1 receptor.

Influence of the N-1 Substituent:

The substituent at the N-1 position of the quinoline ring plays a significant role in determining the compound's affinity for cannabinoid receptors. Research has shown that an alkyl chain of at least three carbons at this position is generally required for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding for both receptors is often observed with a five-carbon (pentyl) side chain. nih.gov For instance, in a series of N-1 alkyl-substituted 4-oxo-1,4-dihydroquinoline-3-carboxamides, the n-pentyl group was found to confer the highest affinity for the CB2 receptor. mdpi.com

Role of the 3-Carboxamide Group:

The nature of the substituent on the 3-carboxamide group is another critical determinant of cannabinoid receptor affinity and selectivity. Bulky and lipophilic groups, such as an adamantyl ring, have been shown to be highly favorable for CB2 receptor binding. mdpi.comnih.gov The incorporation of an adamantyl moiety often leads to a significant increase in affinity and selectivity for the CB2 receptor. mdpi.com

Substitutions on the Quinolone Ring:

Modifications to the quinolone ring itself have also been explored to fine-tune the pharmacological profile of these ligands. For example, the introduction of substituents at the C-2 position of the quinoline ring has been found to be detrimental to CB2 receptor affinity. ucl.ac.be On the other hand, substitutions at the C-6, C-7, or C-8 positions have been investigated, with some modifications leading to potent and selective CB2 ligands. nih.gov

The functional activity of these 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been confirmed through various assays, such as the [³⁵S]GTPγS binding assay, which has demonstrated their agonistic activity at the CB2 receptor. nih.govucl.ac.be Molecular modeling studies have further elucidated the binding interactions of these compounds with the CB2 receptor, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.govucl.ac.be

The research into 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives underscores the potential of quinoline-based scaffolds in the design of novel cannabinoid receptor modulators. While Ethyl 4-oxo-4H-quinolizine-3-carboxylate has not been directly implicated, the extensive SAR data from these closely related analogs provide a valuable roadmap for the future design and synthesis of quinolizine-based compounds targeting the cannabinoid system.

Pharmacological Data for Selected 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

CompoundN-1 Substituent3-Carboxamide SubstituentCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Compound A n-PentylAdamantyl>1000015.8>632
Compound B n-Pentyl3,5-Dimethyladamantyl>100008.9>1123
Compound C BenzylAdamantyl>1000045.7>218
Compound D n-Pentyl(R)-α-Methylbenzyl>10000123>81
Compound E n-Pentyl(S)-α-Methylbenzyl>100001148>8.7

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H-NMR Spectral Analysis of Quinolizine Ring Protons and Substituents

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and arrangement of protons within a molecule. In ethyl 4-oxo-4H-quinolizine-3-carboxylate, the chemical shifts (δ) of the protons are influenced by their position on the quinolizine ring and the presence of electron-withdrawing or donating groups. rsc.org

The aromatic protons on the quinolizine ring typically resonate in the downfield region of the spectrum, a consequence of the ring current effect in the aromatic system. ucl.ac.uk The exact chemical shifts can vary, but generally, protons on the pyridinone ring are influenced by the adjacent carbonyl and nitrogen atoms. For instance, the proton at position 1 is often the most deshielded due to its proximity to both the nitrogen atom and the carbonyl group.

The ethyl ester substituent gives rise to characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The integration of these signals confirms the number of protons in each group.

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinolizine Ring Protons7.0 - 9.0m (multiplet)N/A
-OCH₂CH₃ (Methylene)~4.0 - 4.5q (quartet)~7.1
-OCH₂CH₃ (Methyl)~1.2 - 1.5t (triplet)~7.1

¹³C-NMR Spectral Analysis of Carbonyl and Quinolizine Ring Carbons

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. oregonstate.edu

The carbonyl carbons (C=O) are characteristically found in the most downfield region of the spectrum, typically between 160 and 220 ppm. libretexts.orgbhu.ac.in The ester carbonyl carbon appears in the range of 160-180 ppm, while the ketone carbonyl at position 4 will also be in a similar downfield region. The carbon atoms of the aromatic quinolizine ring resonate between approximately 110 and 150 ppm. libretexts.org The carbons of the ethyl group appear in the upfield region, with the methylene carbon (-OCH₂-) around 60 ppm and the methyl carbon (-CH₃) at a much higher field, typically around 14-15 ppm. banglajol.info

Carbon PositionTypical Chemical Shift (δ, ppm)
C=O (Ketone at C-4)~170 - 180
C=O (Ester)~165
Quinolizine Ring Carbons110 - 150
-OCH₂CH₃ (Methylene)~60
-OCH₂CH₃ (Methyl)~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

ESI-MS and HRMS for Confirmation of Compound Structures

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically produces a prominent protonated molecular ion peak [M+H]⁺, which allows for the direct determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, enabling the determination of the elemental formula with a high degree of confidence. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific functional groups, such as the ethoxy group from the ester.

TechniqueInformation ObtainedTypical Observation for this compound
ESI-MSMolecular Weight[M+H]⁺ peak at m/z 218.07
HRMSExact Mass and Elemental FormulaCalculated exact mass for C₁₂H₁₂NO₃⁺ ([M+H]⁺) confirms the elemental composition

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl groups and the aromatic ring. The C=O stretching vibration of the ketone group at position 4 typically appears around 1650-1690 cm⁻¹. The ester carbonyl group exhibits a strong absorption band at a higher frequency, usually in the range of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations of the quinolizine ring are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group will also be present, typically in the 1000-1300 cm⁻¹ range.

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)
Ketone C=OStretching~1650 - 1690
Ester C=OStretching~1720 - 1740
Aromatic C=CStretching~1450 - 1600
Ester C-OStretching~1000 - 1300

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinolizine ring system and the orientation of the ethyl carboxylate substituent relative to the ring. It would also provide information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govresearchgate.netresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Theoretical and Computational Chemistry Studies

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

Research on the broader class of 4-oxo-4H-quinolizine derivatives has identified several potential protein targets. Docking studies have been employed to investigate their interaction with enzymes such as HIV integrase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). researchgate.net For instance, high-throughput virtual screening followed by docking studies of quinolizin-4-one compounds demonstrated important interactions with key amino acid residues like His185 and Arg265 in the active site of PfDHODH. researchgate.net

These studies help in the rational design of new derivatives with improved inhibitory activity. The binding energy, calculated during docking simulations, provides an estimate of the binding affinity between the ligand and the receptor. The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-cation interactions with the protein's active site residues. nih.gov For the quinolizine scaffold, derivatives have been specifically designed and synthesized to target enzymes like HIV integrase, indicating that computational predictions guide synthetic efforts. researchgate.net

Table 1: Potential Molecular Docking Targets for the 4-oxo-4H-quinolizine Scaffold

Receptor Target Potential Interacting Residues Therapeutic Area
HIV Integrase Not specified Antiviral (HIV)
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) His185, Arg265 Antimalarial

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a molecule like this compound, QSAR studies would involve building a model that correlates its physicochemical properties (or "descriptors") with a specific biological activity, such as enzyme inhibition or cytotoxicity.

A typical QSAR study involves:

Data Set Preparation: A series of quinolizine analogs with varying substituents would be synthesized and their biological activities measured.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR models exclusively for this compound are not detailed in the available literature, the design of novel quinolizin-4-ones as PfDHODH inhibitors implies the principles of structure-activity relationships are actively used. researchgate.net Such models are instrumental in predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest potential efficacy and guiding further drug development efforts.

DFT Molecular Modeling Studies for Electronic Properties and Electric Moments

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations provide valuable insights into the electronic properties, reactivity, and spectroscopic characteristics of compounds like this compound. These studies are fundamental to understanding its behavior as a fluorophore, particularly its selective response to magnesium ions (Mg²⁺). researchgate.netnih.gov

Key electronic properties calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited, which is relevant to its fluorescent properties.

DFT calculations can optimize the ground-state geometry of the molecule and generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify sites prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Key Electronic Properties Investigated by DFT

Property Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Relates to electron-donating capacity
Lowest Unoccupied Molecular Orbital Energy ELUMO Relates to electron-accepting capacity
Energy Gap ΔE Indicates chemical reactivity and stability
Electronegativity χ Measures the power to attract electrons
Chemical Hardness η Measures resistance to change in electron distribution
Dipole Moment µ Indicates overall polarity and charge separation

Keto-Enol Tautomerism Investigations using Spectroscopic and Computational Methods

This compound, as a β-keto ester, has the structural potential to exist in equilibrium between its keto and enol tautomeric forms. Tautomerism is a critical phenomenon that can significantly influence a molecule's reactivity, stability, and biological activity. orientjchem.org The study of this equilibrium is typically performed using a combination of spectroscopic techniques and computational calculations. researchgate.netresearchgate.net

The equilibrium involves the migration of a proton from the α-carbon (C-3) to the carbonyl oxygen at C-4, resulting in an enol form with a hydroxyl group and a C=C double bond. The stability and predominance of one tautomer over the other are heavily influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. mdpi.comnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is a powerful tool for investigating keto-enol tautomerism. The keto and enol forms give rise to distinct sets of signals. The presence of a signal for an enolic hydroxyl proton and the chemical shifts of the vinyl and methine protons can confirm the existence of the enol form. Studies on related compounds have shown that the ratio of keto to enol forms can be determined by integrating the respective signals in different deuterated solvents, such as CDCl₃ and DMSO-d₆. researchgate.net In non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding, whereas polar solvents can disrupt this bond and may favor the keto form. nih.gov

UV-Visible Spectroscopy: The electronic transitions differ between the keto and enol forms, leading to different absorption spectra. This technique can also be used to study the effect of solvent on the tautomeric equilibrium. mdpi.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are used to model the keto and enol tautomers and determine their relative stabilities. By calculating the total electronic energies of each form, the energy difference (ΔE) can be found, and the more stable tautomer can be predicted. orientjchem.org These calculations can be performed in the gas phase and can also incorporate solvent effects to simulate solution-phase behavior, providing results that complement experimental spectroscopic data.

Table 3: Methods for Investigating Keto-Enol Tautomerism

Method Information Provided
¹H-NMR Spectroscopy Confirms the presence of keto and enol forms and determines their ratio in different solvents.
UV-Visible Spectroscopy Observes shifts in electronic transitions between tautomers in response to solvent polarity.
DFT Calculations Predicts the relative thermodynamic stabilities of the tautomers and calculates the energy barrier for interconversion.

Future Research Directions and Unexplored Potential

Design of Novel Ethyl 4-oxo-4H-quinolizine-3-carboxylate Derivatives with Enhanced Bioactivity

The core structure of this compound is a valuable starting point for the design of new and more potent biologically active molecules. Future research will likely focus on the strategic modification of this scaffold to optimize its interaction with biological targets.

Key areas for derivatization include:

Substitution at various positions of the quinolizine ring: Introducing different functional groups at positions C-1, C-2, C-6, C-7, C-8, and C-9 can significantly influence the molecule's electronic and steric properties, thereby modulating its bioactivity. For instance, the introduction of sulfamido, carboxylamido, benzimidazole (B57391), and benzothiazole (B30560) substituents has been explored to create derivatives with potential HIV integrase inhibitory activity. nih.govresearchgate.net

Modification of the ester group: The ethyl ester at position C-3 can be converted into a variety of other functional groups, such as amides, hydrazides, or other esters, to explore new binding interactions. figshare.com

Creation of hybrid molecules: Fusing the quinolizine scaffold with other known pharmacophores is a promising strategy to develop hybrid compounds with dual or enhanced activity.

The following table provides examples of synthesized derivatives and their potential applications, highlighting the versatility of the core structure.

Derivative ClassSubstituentsPotential ApplicationReference
Sulfamido and Carboxylamido DerivativesSulfonyl or acyl groups at the C-1 amino positionHIV Integrase Inhibition nih.gov
Benzimidazole and Benzothiazole DerivativesBenzimidazole or benzothiazole moietiesHIV Integrase Inhibition researchgate.netresearchgate.net
Carboxamide DerivativesVarious amines to form amides at C-2General Bioactivity figshare.comresearchgate.net

In-depth Mechanistic Studies of Biological Interactions

While various derivatives of this compound have been synthesized and screened for biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should prioritize detailed mechanistic studies to elucidate how these compounds interact with their biological targets.

Key research questions to address include:

What specific enzymes, receptors, or other biomolecules do these compounds target?

What are the precise binding modes and key molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, metal chelation) responsible for their biological effects? For example, the chelating scaffold of some derivatives is thought to be important for binding to metal ions in enzymes like HIV integrase. nih.gov

How do structural modifications influence the binding affinity and selectivity of these compounds?

Advanced techniques such as X-ray crystallography, NMR spectroscopy, computational modeling, and molecular docking studies will be instrumental in answering these questions and guiding the rational design of more effective and selective therapeutic agents.

Exploration of New Synthetic Pathways for Improved Efficiency and Yield

The development of efficient, cost-effective, and scalable synthetic routes is crucial for the practical application of this compound and its derivatives. While several synthetic methods exist, there is always room for improvement. nih.govresearchgate.netuni-lj.si

Future synthetic research could focus on:

Utilization of green chemistry principles: Employing environmentally benign solvents, catalysts, and reaction conditions will be a key consideration.

Exploration of novel starting materials and reagents: Discovering new building blocks and reagents could open up new avenues for the synthesis of diverse quinolizine derivatives. google.comuni-lj.si

Metal-free and oxidant-free reaction conditions: Developing syntheses that avoid the use of heavy metals and harsh oxidants is desirable for both environmental and economic reasons. researchgate.net

The following table summarizes some existing synthetic strategies, which can serve as a basis for future optimization.

Synthetic ApproachKey StepsStarting MaterialsReference
Literature Procedure-2-methyl-pyridine nih.gov
Stobbe Condensation/CyclisationOne-pot condensation followed by cyclization2-pyridinecarbaldehyde researchgate.net
Acid-catalyzed CyclizationCyclization of a propenoate and a pyridylacetateMethyl 2-benzamido-3-(dimethylamino)propenoate and ethyl 2-(2-pyridyl)acetate uni-lj.si

Development of Advanced Materials Based on Quinolizine Scaffolds

The unique photophysical properties of the 4-oxo-4H-quinolizine core make it an attractive scaffold for the development of advanced materials. uni-lj.si The aromatic and electron-rich nature of this heterocyclic system can be exploited for applications in materials science.

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence of quinolizine derivatives could be harnessed for the creation of new emissive materials for OLEDs. uni-lj.si

Fluorescent Sensors: The sensitivity of the quinolizine fluorophore to its environment, particularly to metal ions like Mg²⁺, makes it a promising candidate for the development of selective fluorescent sensors for analytical and biological applications. nih.gov

Functional Polymers: Incorporating the quinolizine scaffold into polymer backbones or as pendant groups could lead to new materials with interesting optical, electronic, or thermal properties.

Application in Other Therapeutic Areas Beyond Current Scope

While research on this compound derivatives has often focused on areas like anti-HIV activity, the structural features of this scaffold suggest its potential in a much broader range of therapeutic applications. nih.govresearchgate.net The quinolizine nucleus is a privileged structure in medicinal chemistry, and its derivatives warrant investigation for other biological activities.

Potential new therapeutic areas for exploration include:

Anticancer Agents: Many nitrogen-containing heterocyclic compounds exhibit anticancer properties. The ability of quinolizine derivatives to intercalate with DNA or inhibit key enzymes in cancer cell proliferation should be investigated.

Antibacterial Agents: The therapeutic use of certain 4H-4-oxo-quinolizine-3-carboxylic acid derivatives as antibacterial agents has been previously described, suggesting that novel derivatives could be developed as new antibiotics. google.com

Anti-inflammatory Agents: The structural similarities to other anti-inflammatory heterocyclic compounds suggest that quinolizine derivatives could be explored for their potential to modulate inflammatory pathways.

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of quinolizine derivatives could be tailored to target CNS receptors or enzymes.

The exploration of these diverse research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and materials science.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-4H-quinolizine-3-carboxylate and its derivatives?

  • Methodological Answer : A key route involves N-propargylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate followed by a copper-catalyzed azide-alkyne cycloaddition (click reaction) under Sharpless conditions to introduce triazole substituents . Subsequent reactions with secondary amines yield N-triazolo methyl-substituted derivatives. Alternative approaches include hydrolysis and esterification of intermediates, as seen in the synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate . Purification typically involves flash chromatography (e.g., EtOAc/cyclohexane) and recrystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Spectroscopic Analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ester and carbonyl functionalities, while mass spectrometry validates molecular weight. Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond lengths, angles, and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) interactions stabilize the planar conformation of related 4-oxo-quinoline derivatives . Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as a precursor for tricyclic fluoroquinolones with antimicrobial activity. Derivatives are screened against bacterial (e.g., Staphylococcus aureus) and fungal strains using broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Structure-activity relationship (SAR) studies focus on substituent effects at the 1,2,3-triazole or quinolizine positions .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions . Validate models with Rfree cross-validation and electron density maps (e.g., omit maps). For puckering ambiguities in heterocycles, apply Cremer-Pople coordinates to quantify ring distortions .

Q. What strategies optimize reaction yields for triazole-substituted derivatives?

  • Methodological Answer : Click Reaction Optimization : Vary copper catalysts (CuI vs. CuSO4/sodium ascorbate), solvent polarity (t-BuOH/H2O), and temperature (25–60°C) to enhance regioselectivity . Amine Coupling : Use excess secondary amines (2–3 equiv.) in DMF at 80°C, monitored by TLC. Post-reaction, neutralize with dilute HCl to precipitate products .

Q. How do substituents at the 3-carboxylate position influence bioactivity?

  • Methodological Answer : Electron-Withdrawing Groups (EWGs) : Fluoro or chloro substituents at C6/C7 enhance membrane permeability and target (e.g., DNA gyrase) binding . Bulkier Groups : Aryl or benzyl substituents may reduce activity due to steric hindrance. Quantitative SAR (QSAR) models correlate logP values (2.5–3.5) with MICs, prioritizing derivatives with balanced hydrophobicity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ventilation : Use fume hoods to minimize inhalation of dust or vapors . Storage : Keep in airtight containers at –20°C, away from ignition sources. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Ethyl 4-oxo-4H-quinolizine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.